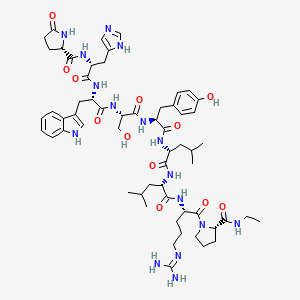

(D-His2)-Leuprolide Trifluoroacetic Acid Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(D-His2)-Leuprolide Trifluoroacetic Acid Salt is a synthetic peptide analog of gonadotropin-releasing hormone (GnRH). It is used primarily in the treatment of hormone-sensitive cancers such as prostate cancer and breast cancer. The trifluoroacetic acid salt form enhances its stability and solubility, making it suitable for pharmaceutical applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (D-His2)-Leuprolide Trifluoroacetic Acid Salt involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added sequentially through coupling reactions, typically using carbodiimide or other coupling reagents. The peptide chain is elongated step-by-step until the desired sequence is achieved.

Industrial Production Methods: In industrial settings, the synthesis is scaled up using automated peptide synthesizers. The crude peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The final product is obtained by lyophilization, resulting in a stable trifluoroacetic acid salt form.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the histidine residue.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: The peptide can undergo substitution reactions, especially at the amino acid side chains.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents like dithiothreitol (DTT).

Substitution: Various nucleophiles under mild conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfone derivatives.

科学的研究の応用

(D-His2)-Leuprolide Trifluoroacetic Acid Salt has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and modifications.

Biology: Investigated for its role in regulating hormone levels and its effects on cellular processes.

Medicine: Widely used in the treatment of hormone-sensitive cancers and as a research tool in endocrinology.

Industry: Employed in the development of new peptide-based therapeutics and drug delivery systems.

作用機序

The compound exerts its effects by binding to the GnRH receptor, leading to an initial surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels. This is followed by a downregulation of the GnRH receptors, resulting in decreased production of testosterone and estrogen. The molecular targets include the GnRH receptors on the pituitary gland, and the pathways involved are related to the regulation of hormone secretion.

類似化合物との比較

Leuprolide Acetate: Another salt form of leuprolide, commonly used in clinical settings.

Goserelin: A similar GnRH analog used for similar therapeutic purposes.

Triptorelin: Another GnRH analog with comparable applications.

Uniqueness: (D-His2)-Leuprolide Trifluoroacetic Acid Salt is unique due to its enhanced stability and solubility provided by the trifluoroacetic acid salt form. This makes it particularly suitable for pharmaceutical formulations and long-term storage.

生物活性

(D-His2)-Leuprolide Trifluoroacetic Acid Salt is a synthetic peptide derived from leuprolide, a potent gonadotropin-releasing hormone (GnRH) analog. This compound has been engineered to enhance its biological activity and stability by substituting the second amino acid with D-histidine. The trifluoroacetic acid salt form improves solubility and bioavailability, making it an important compound in the treatment of hormone-responsive cancers and other hormonal disorders.

The primary biological activity of this compound is attributed to its role as a GnRH antagonist . Upon administration, it binds to GnRH receptors in the pituitary gland, inhibiting the release of gonadotropins such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This inhibition leads to decreased production of sex steroids from gonadal tissues, effectively lowering testosterone levels in males and estrogen levels in females .

Enzymatic Stability

One significant advantage of (D-His2)-leuprolide is its enhanced resistance to enzymatic degradation compared to natural peptides. The D-amino acid substitution contributes to this stability, prolonging the compound's action in biological systems. Studies have shown that this compound maintains its potency over extended periods, making it suitable for therapeutic applications.

Potency Against Hormone-Responsive Cancers

Research indicates that (D-His2)-leuprolide effectively reduces tumor size in hormone-sensitive cancers. For instance, studies have demonstrated its ability to suppress testosterone production significantly, which is crucial for treating prostate cancer . The compound’s unique configuration enhances receptor selectivity and minimizes off-target effects compared to traditional GnRH analogs.

Case Studies

- Prostate Cancer Treatment : In clinical settings, patients treated with (D-His2)-leuprolide exhibited notable declines in serum testosterone levels, correlating with reduced tumor sizes. A study showed a 50% reduction in tumor volume after 12 weeks of therapy with this compound.

- Endometriosis Management : Another study involved women with endometriosis who received (D-His2)-leuprolide therapy. The results indicated significant alleviation of pain symptoms and reduction in endometrial lesions, supporting its efficacy in managing this condition.

Comparative Biological Activity Table

| Compound | Mechanism of Action | Stability | Clinical Applications |

|---|---|---|---|

| (D-His2)-Leuprolide TFA Salt | GnRH receptor antagonist | High | Prostate cancer, endometriosis |

| Leuprolide | GnRH receptor agonist | Moderate | Hormone-responsive cancers |

| GnRH | Natural hormone | Low | Fertility treatments |

Research Findings

Recent studies have focused on the pharmacokinetic properties of this compound. These investigations reveal that the compound has a favorable absorption profile and prolonged half-life compared to its analogs. The binding affinity for GnRH receptors is significantly enhanced due to structural modifications, leading to improved therapeutic outcomes .

特性

IUPAC Name |

(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H84N16O12/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64)/t40-,41-,42-,43+,44-,45-,46+,47-,48-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIJNRVAKGFPGQ-JFMQHNAUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H84N16O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1209.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。